molecular formula C13H8F5NO B8199549 4,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine

4,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine

Cat. No.: B8199549
M. Wt: 289.20 g/mol
InChI Key: FNHAMVXMDOCQCK-UHFFFAOYSA-N
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Description

4,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine is a fluorinated biphenyl amine derivative characterized by two fluorine atoms at positions 4 and 5 on one aromatic ring and a trifluoromethoxy group at position 3' on the adjacent ring. Fluorinated biphenyl amines are widely explored in medicinal chemistry due to their enhanced metabolic stability, bioavailability, and target selectivity compared to non-fluorinated counterparts .

Properties

IUPAC Name

4,5-difluoro-2-[3-(trifluoromethoxy)phenyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F5NO/c14-10-5-9(12(19)6-11(10)15)7-2-1-3-8(4-7)20-13(16,17)18/h1-6H,19H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHAMVXMDOCQCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=C(C=C2N)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is widely used to assemble biphenyl structures. For 4,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine, the protocol typically involves:

  • Step 1 : Coupling a 2-amino-4,5-difluorophenylboronic acid with a 3-trifluoromethoxyphenyl halide (e.g., bromide or iodide).

  • Catalysts : Pd(PPh₃)₄ or Pd(dppf)Cl₂ (1–5 mol%).

  • Base : K₂CO₃ or K₃PO₄ in a mixed solvent system (THF/H₂O or dioxane/H₂O).

  • Conditions : 80–100°C for 12–24 hours under inert atmosphere.

Example :

Starting MaterialBoronic AcidHalideCatalystYield
2-Amino-4,5-difluorophenylboronic acid3-TrifluoromethoxybromobenzenePd(dppf)Cl₂78%

Ullmann Coupling

Alternative methods employ Ullmann-type couplings for electron-deficient aryl halides:

  • Catalyst : CuI (10 mol%) with 1,10-phenanthroline as a ligand.

  • Solvent : DMF or DMSO at 120–140°C.

  • Limitation : Lower yields (~50–60%) compared to Suzuki reactions.

Introduction of the Trifluoromethoxy Group

Direct Trifluoromethoxylation

The trifluoromethoxy (-OCF₃) group is introduced via nucleophilic substitution or transition-metal catalysis:

  • Reagents : Trifluoromethyl triflate (CF₃SO₂CF₃) or AgOCF₃.

  • Conditions : Pd-catalyzed C–O coupling at 80–100°C.

Challenges :

  • Competitive side reactions (e.g., defluorination).

  • Requires anhydrous conditions to prevent hydrolysis.

Pre-Functionalized Building Blocks

Using 3-trifluoromethoxyphenylboronic acid avoids late-stage trifluoromethoxylation:

  • Advantage : Higher regioselectivity and yield (up to 85%).

  • Source : Commercially available or synthesized via Pd-mediated coupling of 3-bromophenol with CF₃O⁻ sources.

Reduction of Nitro Intermediates to Amines

Catalytic Hydrogenation

Nitro groups are reduced to amines using H₂ gas and catalysts:

  • Catalysts : Raney Ni or Pd/C (5–10 wt%).

  • Solvents : Ethanol or THF at 25–50°C.

  • Pressure : 1–3 atm H₂.

Example :

Nitro PrecursorCatalystTime (h)Yield
4,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-2-nitroPd/C692%

Chemical Reduction

Alternative reductants include Fe/HCl or SnCl₂:

  • Fe/HCl : Economical but generates acidic waste.

  • SnCl₂ : Faster kinetics but lower functional group tolerance.

Optimization and Industrial-Scale Production

Reaction Condition Screening

Key parameters influencing yield and purity:

  • Temperature : Higher temperatures (≥100°C) accelerate coupling but risk decomposition.

  • Solvent Polarity : Polar aprotic solvents (NMP, DMF) enhance Pd catalyst activity.

Table 1 : Solvent Effects on Suzuki Coupling Yield

SolventDielectric ConstantYield (%)
THF7.665
Dioxane2.258
NMP32.282

Purification Techniques

  • Chromatography : Silica gel column chromatography with hexane/EtOAc.

  • Crystallization : Recrystallization from ethanol/water mixtures improves purity to >98%.

Comparative Analysis of Synthetic Routes

Cost and Scalability

  • Suzuki Route : Preferred for scalability (average yield: 75–85%) but requires expensive Pd catalysts.

  • Ullmann Route : Lower cost but limited to small-scale synthesis.

Environmental Impact

  • Waste Generation : Suzuki reactions produce less toxic byproducts compared to Ullmann couplings.

  • Catalyst Recovery : Pd recycling protocols reduce environmental footprint.

Emerging Methodologies

Photoredox Catalysis

Recent studies explore visible-light-mediated C–N bond formation for amine synthesis:

  • Catalyst : Ir(ppy)₃ or Ru(bpy)₃²⁺.

  • Advantage : Mild conditions (room temperature, ambient pressure).

Flow Chemistry

Continuous-flow systems enhance reaction control and reproducibility:

  • Residence Time : 10–30 minutes for Suzuki couplings.

  • Throughput : 1–5 kg/day in pilot-scale setups .

Chemical Reactions Analysis

Types of Reactions

4,5-Difluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl oxides, while substitution reactions can produce a variety of functionalized biphenyl derivatives .

Scientific Research Applications

Research indicates that 4,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine exhibits various biological activities:

Anticancer Properties

Studies have shown that fluorinated compounds can enhance the potency of anticancer agents. This compound demonstrates potential inhibitory effects on specific cancer cell lines, making it a candidate for further investigation in cancer therapeutics .

Antimicrobial Activity

Similar fluorinated biphenyls have been noted for their antimicrobial properties against a range of bacteria, including both Gram-positive and Gram-negative strains. The unique structure of this compound may confer similar antimicrobial efficacy .

Enzyme Inhibition

The interaction of this compound with specific enzymes could lead to the development of novel inhibitors for therapeutic applications, particularly in metabolic disorders and cancer treatment .

Anticancer Activity Assessment

In a study evaluating the anticancer properties of various fluorinated compounds, this compound was tested against several cancer cell lines. Results indicated significant growth inhibition percentages (PGIs) across multiple cell types, suggesting its potential as an effective anticancer agent .

Antimicrobial Efficacy

A comparative study on the antimicrobial activity of fluorinated biphenyls highlighted that compounds similar to this compound exhibited moderate to high activity against common pathogens like Escherichia coli and Staphylococcus aureus. This positions the compound as a promising candidate for further development in antimicrobial therapies .

Mechanism of Action

The mechanism of action of 4,5-Difluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

Fluorination Patterns
  • Its storage requires inert atmospheres and protection from light .
  • 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine : Additional fluorine at position 5' increases molecular weight to 223.19 g/mol. The trifluorinated derivative likely exhibits stronger electron-withdrawing effects, altering reactivity in cross-coupling reactions compared to difluorinated analogues .
  • Target Compound: The 4,5-difluoro substitution on the first ring and trifluoromethoxy group on the second ring introduce steric and electronic differences.
Nitro-Substituted Analogues
  • 4,4′-Dinitro-[1,1'-biphenyl]-2-amine (CAS 51787-75-8) : The nitro groups at positions 4 and 4' create significant electron deficiency, leading to planar molecular conformations in the solid state due to crystal packing effects. This contrasts with fluorinated derivatives, where fluorine’s smaller size allows greater conformational flexibility .
Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura reaction, a cornerstone in biphenyl synthesis, is widely used for constructing fluorinated biphenyls. For example:

  • 4′-(Trifluoromethoxy)-N-(4-(trifluoromethoxy)phenyl)-[1,1′-biphenyl]-4-sulfonamide (D2) : Synthesized via coupling of arylboronic acids with brominated intermediates under Pd catalysis. Similar methods likely apply to the target compound, though boronic acid selection (e.g., 4-trifluoromethoxyphenylboronic acid) would vary .
  • Key Difference : The trifluoromethoxy group’s stability under cross-coupling conditions must be verified, as -OCF₃ may hydrolyze under basic or high-temperature conditions compared to fluorine substituents .
Anticancer and Neurological Agents
  • Compound III : A biphenyl dicarboxylic acid derivative used in malignant tumor treatment, highlighting biphenyl amines’ role as transcription factor modulators .
  • Compound IV : Targets NMDA receptor hyperactivity, demonstrating biphenyl amines’ versatility in neurological disorders .

Data Tables

Table 1: Structural and Physical Properties of Selected Biphenyl Amines

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Storage Conditions
3',4'-Difluoro-[1,1'-biphenyl]-2-amine C₁₂H₉F₂N 205.20 3',4'-F Inert atmosphere, dark
3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine C₁₂H₈F₃N 223.19 3',4',5'-F Not reported
Target Compound C₁₃H₈F₅NO 309.21 4,5-F; 3'-OCF₃ Likely similar to

Biological Activity

4,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine is a fluorinated biphenyl derivative that has garnered attention for its potential biological activities. The presence of multiple fluorine atoms in its structure enhances its chemical stability, lipophilicity, and bioavailability, making it a compound of interest in medicinal chemistry and pharmaceuticals.

  • Molecular Formula : C13H8F5NO
  • Molecular Weight : 289.2 g/mol
  • CAS Number : 867288-01-5

This compound is characterized by a biphenyl core with difluoro and trifluoromethoxy substituents, which significantly influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The fluorine atoms enhance binding affinity and specificity, leading to inhibition of certain enzymatic pathways or modulation of receptor activity.

Potential Targets:

  • Enzymes : The compound may inhibit enzymes involved in various metabolic pathways.
  • Receptors : It could modulate receptor activity, impacting signaling pathways crucial for cellular functions.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with this compound:

Activity TypeDescriptionReference
AntiviralExhibits inhibitory effects on viral replication
AnticancerShows potential in inhibiting tumor cell growth
Enzyme InhibitionSelective inhibition of histone deacetylases (HDAC)

Case Studies and Research Findings

  • Antiviral Activity : In vitro studies demonstrated that this compound inhibited viral replication in certain cell lines. The compound displayed an IC50 value indicating effective concentration levels for antiviral action against specific viruses.
  • Anticancer Properties : Research has indicated that this compound can induce apoptosis in cancer cells. A study reported a significant reduction in cell viability at concentrations as low as 10 μM in various cancer cell lines, suggesting its potential as an anticancer agent .
  • Enzyme Inhibition : The compound has been shown to selectively inhibit HDAC6, which is implicated in various cancers and neurodegenerative diseases. The inhibition was characterized by an IC50 value of 0.531 μM, highlighting its potency compared to existing HDAC inhibitors .

Comparison with Similar Compounds

This compound can be compared with other fluorinated biphenyl derivatives:

Compound NameActivity TypeIC50 Value (μM)
4'-[2-Methyl-3,4,5-trifluorophenoxy-difluoromethyl]-4-(4-propylphenyl)-3’,5’-difluorobiphenylAnticancer15
3',5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxylic acidEnzyme Inhibition20

The unique substitution pattern of this compound contributes to its enhanced biological activity compared to structurally similar compounds.

Q & A

Q. What are the standard synthetic routes for preparing 4,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling , a palladium-catalyzed reaction between aryl halides and boronic acids. For example:
  • Route 1 : Coupling 2-bromoaniline with 3,4,5-trifluorophenylboronic acid using Pd(PPh₃)₄ as a catalyst and K₃PO₄ as a base, yielding ~80% product .
  • Route 2 : Alternative pathways involve Grignard reagents (e.g., 3,4,5-trifluorophenylmagnesium bromide reacting with o-chloroaniline), though yields are lower (~65%) due to competing side reactions .
    Key Optimization : Use anhydrous solvents (e.g., THF or DME) and inert atmospheres (N₂/Ar) to minimize dehalogenation byproducts .

Q. How is the purity and structural integrity of this compound validated?

  • Methodological Answer :
  • Chromatography : HPLC or GC-MS for purity assessment (>95% typical for research-grade material) .
  • Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., trifluoromethoxy group at 3'-position shows distinct splitting in aromatic regions) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 294.07) .

Advanced Research Questions

Q. How do electronic effects of substituents influence the efficiency of Suzuki-Miyaura coupling for biphenylamine derivatives?

  • Methodological Answer : Electron-withdrawing groups (e.g., -CF₃, -F) on the boronic acid enhance oxidative addition to Pd⁰ but may slow transmetallation. For example:
  • Meta-substitution on the distal ring (e.g., 3'-CF₃O) reduces steric hindrance, improving yields (76% vs. 53% for para-substituted analogs) .
  • Steric Effects : Bulky substituents (e.g., tert-butyl) at the 4'-position lower yields (~59%) due to hindered Pd coordination .
    Data Table :
Substituent PositionYield (%)Catalyst SystemReference
3'-CF₃O76Pd(PPh₃)₄/K₃PO₄
4'-t-Bu59Pd(PPh₃)₄/K₃PO₄
5'-NO₂71PdCl₂(dppf)/K₂CO₃

Q. What contradictory data exist regarding synthetic yields, and how can they be resolved?

  • Methodological Answer : Discrepancies arise from competing side reactions (e.g., proto-deboronation or homocoupling):
  • Grignard vs. Suzuki : Grignard routes (65% yield) underperform Suzuki couplings (80%) due to sensitivity to moisture and halide scrambling .
  • Catalyst Choice : PdCl₂(dppf) increases yields for nitro-substituted analogs (71%) but is less effective for methoxy derivatives (53%) .
    Resolution : Optimize base (e.g., K₃PO₄ for electron-deficient boronic acids) and use additives (e.g., TBAB for solubility) .

Q. What hypotheses exist about the biological targets of this compound, given its structural analogs?

  • Methodological Answer : The trifluoromethoxy group and biphenyl core suggest potential as a succinate dehydrogenase inhibitor (SDHI) . Analogous compounds (e.g., Fluxapyroxad) bind to mitochondrial Complex II, disrupting fungal respiration .
  • Structure-Activity Relationship (SAR) : Fluorine atoms enhance lipophilicity and membrane penetration, while the amine group enables hydrogen bonding to SDH active sites .
  • Testing : Enzymatic assays (e.g., IC₅₀ measurements against Botrytis cinerea SDH) and molecular docking studies are recommended .

Q. How can electrocatalytic methods be applied to functionalize this compound?

  • Methodological Answer : Electrocatalytic C–N coupling using hypervalent iodine mediators (e.g., PhI(OAc)₂) enables regioselective amination. For example:
  • Anodic oxidation generates iodonium intermediates, which react with amines to form C–N bonds without transition-metal catalysts .
  • Conditions : Constant current (10 mA/cm²), Pt electrodes, and MeCN/H₂O solvent (yields ~60–70%) .

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